1-methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole
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Overview
Description
1-methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole is a compound that belongs to the class of boron-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole typically involves the following steps:
Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.
Introduction of the boron moiety: The tetramethyl-1,3,2-dioxaborolan-2-yl group is introduced via a borylation reaction, often using a palladium catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the boron site.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Halogenated compounds or nucleophiles.
Major Products
Oxidation: Boronic acids.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
1-methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole involves its ability to participate in various chemical reactions due to the presence of the boron moiety. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- 1-methyl-1H-pyrazole-5-boronic acid pinacol ester
- 1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole
Uniqueness
1-methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole is unique due to its specific combination of a triazole ring and a boron-containing group. This combination imparts distinct reactivity and stability, making it a versatile compound in various chemical transformations .
Properties
Molecular Formula |
C11H18BN3O2 |
---|---|
Molecular Weight |
235.09 g/mol |
IUPAC Name |
1-methyl-5-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]triazole |
InChI |
InChI=1S/C11H18BN3O2/c1-10(2)11(3,4)17-12(16-10)7-6-9-8-13-14-15(9)5/h6-8H,1-5H3/b7-6+ |
InChI Key |
SOKJGAQZZXNABY-VOTSOKGWSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CN=NN2C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CN=NN2C |
Origin of Product |
United States |
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